(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate
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Overview
Description
The compound (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate is a complex organic molecule It features a benzothiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzothiazole core is then alkylated using a suitable alkylating agent.
Condensation: The alkylated benzothiazole is condensed with a cyclohexenone derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its benzothiazole core, which can exhibit fluorescence under certain conditions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stable chemical structure.
Mechanism of Action
The mechanism by which (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
Thioflavin T: A benzothiazole derivative used as a fluorescent dye.
Methylene Blue: Another benzothiazole derivative with applications in medicine and biology.
Uniqueness
What sets (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate apart is its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C39H38N2O3S3 |
---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H31N2S2.C7H8O3S/c1-21-10-12-27-29(14-21)35-31(33(27)3)19-23-16-24(18-26(17-23)25-8-6-5-7-9-25)20-32-34(4)28-13-11-22(2)15-30(28)36-32;1-6-2-4-7(5-3-6)11(8,9)10/h5-16,19-20,26H,17-18H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
RIVSLVUYBPDOLG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)N(/C(=C\C3=C/C(=C/C4=[N+](C5=C(S4)C=C(C=C5)C)C)/CC(C3)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)N(C(=CC3=CC(=CC4=[N+](C5=C(S4)C=C(C=C5)C)C)CC(C3)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
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